molecular formula C10H17NO3 B1333625 N-BOC-L-Prolinal CAS No. 69610-41-9

N-BOC-L-Prolinal

Cat. No. B1333625
CAS RN: 69610-41-9
M. Wt: 199.25 g/mol
InChI Key: YDBPZCVWPFMBDH-QMMMGPOBSA-N
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Description

N-BOC-L-Prolinal is a derivative of the amino acid proline, which is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group. This compound is of significant interest in the field of organic synthesis, particularly in the synthesis of peptides and as a chiral ligand in asymmetric catalysis. The BOC group is commonly used to protect the amine functionality during chemical reactions, allowing for selective modifications of other parts of the molecule .

Synthesis Analysis

The synthesis of N-BOC-L-Prolinal and its derivatives has been explored in various studies. A practical synthesis of BOC-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines from N-BOC-4-oxo-L-proline has been reported, highlighting key steps such as the reaction with Me3SiCF3 and the conversion of the carbonyl group into a difluoromethylene group . Another study describes the asymmetric synthesis of N-BOC-(R)-silaproline, a silicon-containing proline surrogate, using Rh-catalyzed intramolecular hydrosilylation of dehydroalanine and continuous flow N-alkylation . Additionally, the stereoselective synthesis of N-BOC-dolaproine via the Baylis–Hillman reaction demonstrates the utility of N-BOC-L-Prolinal in the total synthesis of complex amino acids .

Molecular Structure Analysis

The molecular structure and conformation of peptides containing N-BOC-L-Prolinal have been elucidated through crystallography. For instance, the crystal structure of a peptide containing N-BOC-L-Pro-dehydro-Phe-L-Gly-OH reveals that the BOC group adopts a trans-trans conformation, and the peptide backbone adopts a β-turn II conformation, stabilized by an intramolecular hydrogen bond . Similarly, the crystal structure of N-BOC-L-Pro-dehydro-Leu-OCH3 provides insights into the backbone conformation angles and the side-chain torsion angles, which define the backbone conformation and the side-chain conformation of the proline residue .

Chemical Reactions Analysis

N-BOC-L-Prolinal serves as a versatile intermediate in the synthesis of optically active unnatural amino acids. For example, N-(BOC)-L-(2-Bromoallyl)-glycine has been synthesized from diethylacetamidomalonate and 2,3-dibromopropene, and its enantiomers were separated via biocatalytic kinetic hydrolytic resolution . The phosphonylation of N-BOC-Prolinal with triethylphosphite in the presence of a catalyst led to the formation of hydroxyphosphonate, which was further dehydroxylated to yield a compound used in the synthesis of phosphonic analogs of homoproline .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-BOC-L-Prolinal derivatives are influenced by the presence of the BOC protecting group and the specific substituents on the proline ring. The BOC group increases the steric bulk and provides chemical stability to the amine functionality during reactions. The synthesis of well-defined homopolypeptides and copolypeptides of poly(L-proline) has been achieved using BOC-protected L-proline, demonstrating the importance of the BOC group in achieving high purity and homogeneity in polymer synthesis . Additionally, BOC-L-proline has been used as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes, showcasing its utility in asymmetric catalysis .

Scientific Research Applications

  • Nicotinic Acetylcholine Receptor Ligands

    • Field : Neurobiology
    • Application : N-BOC-L-Prolinal is used as a building block for novel nicotinic acetylcholine receptor ligands with cognition-enhancing properties .
    • Results : The outcomes of these experiments are typically new compounds that can enhance cognition, although specific results or quantitative data are not provided .
  • Synthesis of Chiral β-Amino Sulfides and β-Amino Thiols

    • Field : Organic Chemistry
    • Application : N-BOC-L-Prolinal is used in the synthesis of chiral β-amino sulfides and β-amino thiols .
    • Results : The outcomes of these experiments are typically new chiral β-amino sulfides and β-amino thiols, although specific results or quantitative data are not provided .
  • Synthesis of Anticoagulants

    • Field : Medicinal Chemistry
    • Application : N-BOC-L-Prolinal is used to synthesize anticoagulants .
    • Results : The outcomes of these experiments are typically new anticoagulant compounds, although specific results or quantitative data are not provided .

Safety And Hazards

N-BOC-L-Prolinal may cause respiratory irritation (H335), serious eye irritation (H319), and skin irritation (H315) . It is also classified as a flammable liquid and vapour (H226) .

Future Directions

N-BOC-L-Prolinal is a promising compound with potential applications in the synthesis of novel nicotinic acetylcholine receptor ligands with cognition-enhancing properties . It could also be used in the synthesis of anticoagulants .

properties

IUPAC Name

tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBPZCVWPFMBDH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370439
Record name N-BOC-L-Prolinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-BOC-L-Prolinal

CAS RN

69610-41-9
Record name 1,1-Dimethylethyl (2S)-2-formyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69610-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-BOC-L-Prolinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
X Wang, S Dong, D Feng, Y Chen, M Ma, W Hu - Tetrahedron, 2017 - Elsevier
… approach reported by Stefani, we employed crotylation of N-Boc-l-prolinal (7) as a key step for … under standard Dess-Martin oxidation conditions to give N-Boc-l-prolinal (7) in 95% yield. …
Number of citations: 17 www.sciencedirect.com
EAA Wallén, JAM Christiaans, SM Saario… - Bioorganic & medicinal …, 2002 - Elsevier
… The synthesis of the compounds with unsubstituted hydrocarbon acyl groups 2a–f and 3a–c were performed by a reaction of N-BOC-l-prolinal with the appropriate Grignard reagent …
Number of citations: 61 www.sciencedirect.com
C Mordant, S Reymond, V Ratovelomanana-Vidal… - Tetrahedron, 2004 - Elsevier
… on an aldol reaction of N-Boc-l-prolinal with the magnesium … and condensation of N-Boc-l-prolinal with a chiral … Hillman reaction between N-Boc-l-prolinal and methylacrylate …
Number of citations: 32 www.sciencedirect.com
J Nonnhoff, H Gröger - Synthesis, 2021 - thieme-connect.com
… novo synthesis of protected α-amino nitriles interesting for an industrial application, the aldoxime formation was first examined in more detail using the model substrate N-Boc-l-prolinal (…
Number of citations: 2 www.thieme-connect.com
J Nonnhoff, H Gröger - ChemistryOpen, 2022 - Wiley Online Library
… Starting from substrates derived from the chiral pool such as N-Boc-l-prolinal 3, condensation with hydroxylamine, thus forming Boc-prolinal oxime 4, and subsequent dehydration …
F Roux, I Maugras, J Poncet, G Niel, P Jouin - Tetrahedron, 1994 - Elsevier
… The key steps are respectively the NaBH4 reduction of an allylic k&one and the addition of an achiral Z-crotylboronate on the N-Boc-L-prolinal. Peptidic couplings were efficiently …
Number of citations: 57 www.sciencedirect.com
L Niu, S Xing, X Li, H Chen - Chinese Journal of Organic Chemistry, 2019 - sioc-journal.cn
… Abstract The benzothiazin-4-one intermediates were prepared by the one-pot three-components condensation from the N-Boc-L-prolinal 1, amino acid ethyl/methyl ester hydrochlorides …
Number of citations: 6 sioc-journal.cn
P Rommelmann, T Betke… - Organic Process Research …, 2017 - ACS Publications
… After the addition of N-Boc-l-prolinal (l-9, 199 mg, 1.00 mmol) the resulting solution was stirred for 20 h, upon which complete conversion was achieved according to TLC analysis. The …
Number of citations: 16 pubs.acs.org
D Gryko, J Chałko, J Jurczak - Chirality, 2003 - Wiley Online Library
… The reaction of N-Boc-L-prolinal (104) with chiral boron enolate generated from N-propionyloxazolidinone 105 by the addition of n-Bu2BOTf and then NEt3, afforded anti,anti-aldol 106 …
Number of citations: 108 onlinelibrary.wiley.com
NA Yakelis, WR Roush - The Journal of organic chemistry, 2003 - ACS Publications
… For instance, the crotylboration of the N-BOC-l-prolinal (32) with (Z)-crotylboron reagents 33a−d favored the Felkin product 34 in all cases (Figure 10, entry A). The (R,R)-tartrate and the …
Number of citations: 34 pubs.acs.org

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